

Unraveling the Enigma: The Case of (M)- and (P)-bicelaphanol A

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Compound of Interest

Compound Name: Celaphanol A

Cat. No.: B15592588

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An extensive and systematic search of chemical databases and the scientific literature has revealed no characterization data, experimental protocols, or biological studies for a compound designated as "(M)- and (P)-bicelaphanol A." This suggests that "(M)- and (P)-bicelaphanol A" may be a novel, yet-to-be-documented compound, a proprietary research molecule not disclosed in public domains, or potentially a misnomer for a different, established chemical entity.

Given the absence of any available information on "(M)- and (P)-bicelaphanol A," this in-depth technical guide will instead focus on the extensively studied and structurally related compound, Bisphenol A (BPA). The wealth of research on BPA allows for a comprehensive overview that aligns with the core requirements of this guide, including detailed data presentation, experimental methodologies, and the visualization of its signaling pathways. This pivot enables a thorough exploration of a compound with significant relevance to researchers, scientists, and drug development professionals in fields ranging from toxicology and endocrinology to materials science.

Bisphenol A: A Comprehensive Technical Overview

Bisphenol A (4,4'-(propane-2,2-diyl)diphenol) is a synthetic organic compound with the chemical formula $C_{15}H_{16}O_2$.^[1] It is a colorless solid soluble in most common organic solvents but has very low solubility in water.^[1] Primarily used in the production of polycarbonate plastics and epoxy resins, its widespread use has led to extensive research into its physicochemical properties and biological effects.

Physicochemical and Spectroscopic Data

The characterization of Bisphenol A is well-established through various analytical techniques. The following tables summarize key quantitative data.

Property	Value	Reference
Molar Mass	228.291 g·mol ⁻¹	[1]
Melting Point	155 °C (311 °F; 428 K)	[1]
Boiling Point	250–252 °C (482–486 °F; 523–525 K) at 13 Torr	[1]
Density	1.217 g/cm ³	[1]
pKa	9.6	[2]
XLogP3	3.3	[2]

Spectroscopic Data:

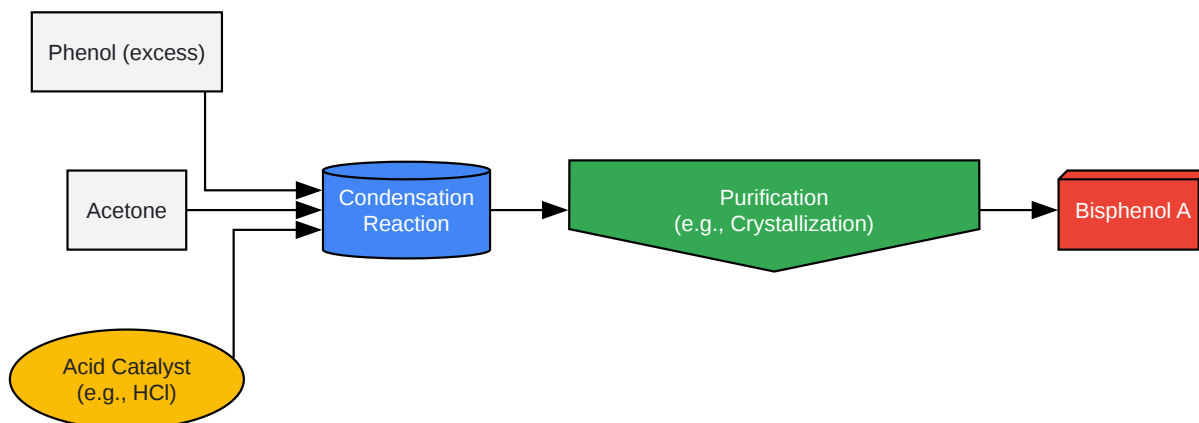
Technique	Key Observations
FT-IR	Characteristic peaks for the hydroxyl (-OH) group, aromatic C-H stretching, and C-O stretching can be observed, confirming the phenolic nature of the compound.
¹ H-NMR	The proton NMR spectrum typically shows signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl protons of the isopropylidene group.
¹³ C-NMR	The carbon NMR spectrum displays distinct signals for the quaternary carbon of the isopropylidene group, the methyl carbons, and the different carbons of the phenol rings.
Mass Spectrometry	The mass spectrum of BPA typically shows a prominent molecular ion peak (M ⁺) at m/z 228, along with characteristic fragmentation patterns.
UV-Vis Spectroscopy	In solution, BPA exhibits absorption maxima in the ultraviolet region, which can be used for quantitative analysis.
Terahertz Spectroscopy	Studies using terahertz spectroscopy have been conducted on BPA and its analogues to investigate their molecular vibrations. [3]

Experimental Protocols

1. Synthesis of Bisphenol A:

The industrial synthesis of Bisphenol A involves the condensation of two equivalents of phenol with one equivalent of acetone.[\[1\]](#) This reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a sulfonated polystyrene resin.[\[1\]](#) An excess of phenol is used to drive the reaction to completion and minimize the formation of byproducts.[\[1\]](#)

Workflow for BPA Synthesis:



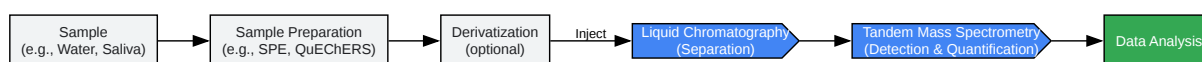
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Caption: A simplified workflow for the industrial synthesis of Bisphenol A.

2. Quantification of Bisphenol A in Samples:

Various analytical methods are employed for the detection and quantification of BPA in different matrices, such as water, saliva, and plastics. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) are common techniques.

LC-MS/MS Analysis Workflow:



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Caption: General workflow for the quantitative analysis of BPA using LC-MS/MS.

For instance, a validated method for determining BPA in human saliva involves bulk derivatization followed by trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry.[4] Another approach for analyzing BPA in polyethylene terephthalate (PET) utilizes a validated LC-MS/MS method.

Biological Activity and Signaling Pathways

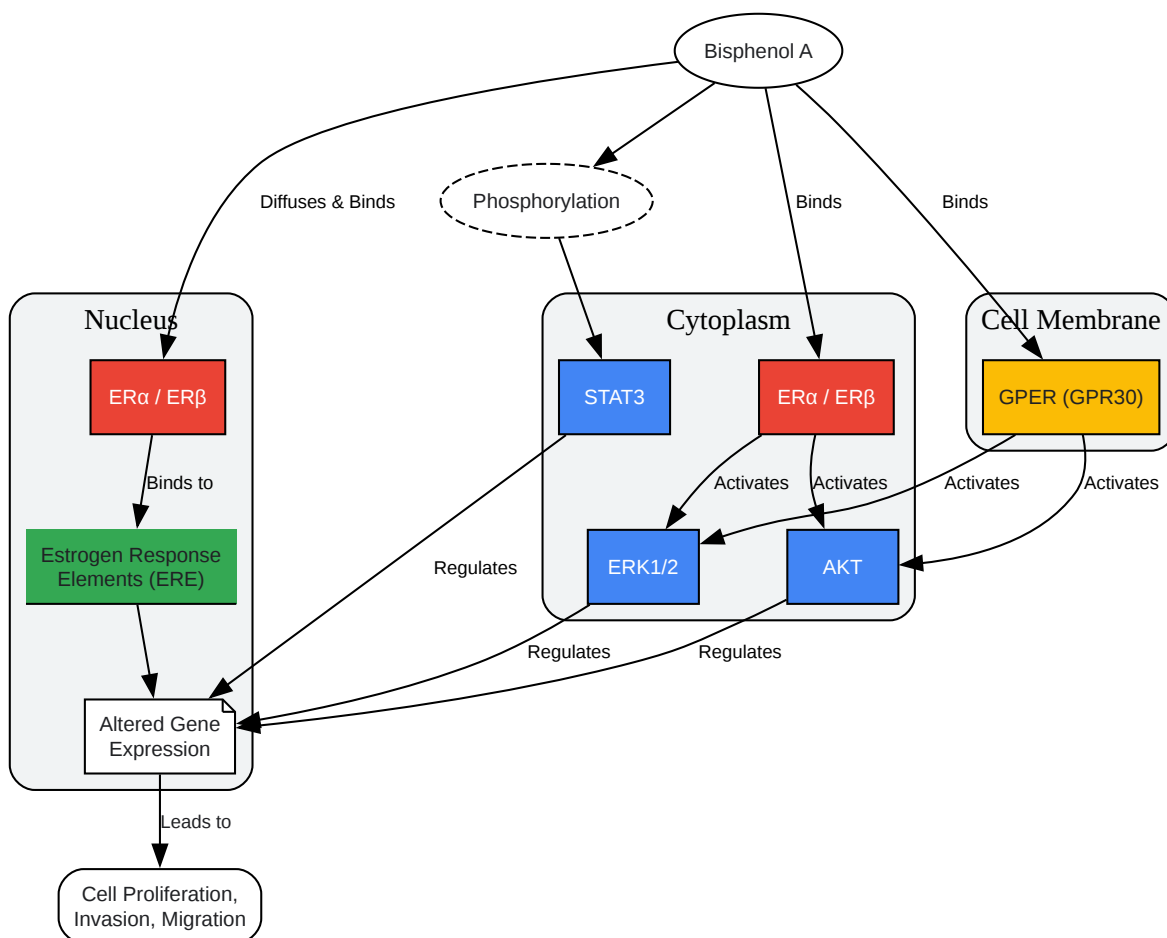
Bisphenol A is recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic estrogen.^[1] Its biological activities have been extensively studied, revealing interactions with various cellular receptors and signaling pathways.

Key Biological Activities of BPA:

- **Estrogenic Activity:** BPA binds to estrogen receptors (ER α and ER β), acting as a selective estrogen receptor modulator (SERM).^[1] This interaction can elicit both estrogenic and anti-estrogenic effects.
- **Receptor Binding:** Besides estrogen receptors, BPA can also interact with other receptors, including the androgen receptor (AR), the membrane estrogen receptor GPER (GPR30), and estrogen-related receptors (ERRs).^[5]
- **Carcinogenic Potential:** In vitro and in vivo studies have suggested a pro-carcinogenic influence of BPA in both hormone-dependent and hormone-independent cancers.^[5] It can promote cell proliferation, invasion, and migration in various cancer cell lines.^[5]
- **Alteration of Signaling Pathways:** BPA exposure has been shown to activate several signaling pathways implicated in cancer progression, such as the ERK1/2 and AKT pathways.^[5] It can also lead to the phosphorylation of STAT3 and the activation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.^[5]

Signaling Pathways Activated by Bisphenol A:

The following diagram illustrates the primary signaling pathways activated by BPA that contribute to its endocrine-disrupting and potential carcinogenic effects.



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